Iron tris(diisobutyrylmethane)

Catalog No.
S3406847
CAS No.
24444-72-2
M.F
C27H45FeO6
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron tris(diisobutyrylmethane)

CAS Number

24444-72-2

Product Name

Iron tris(diisobutyrylmethane)

IUPAC Name

2,6-dimethylheptane-3,5-dione;iron(3+)

Molecular Formula

C27H45FeO6

Molecular Weight

521.5 g/mol

InChI

InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3

InChI Key

LKNJSJQVZKKQHU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Canonical SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Regioselective Alkylation of Carbohydrates and Diols

One of the most significant applications of Fe(dibm)₃ lies in its ability to selectively modify carbohydrates and diols. This reaction, known as regioselective alkylation, involves introducing an alkyl group (a carbon chain) onto specific hydroxyl groups (OH) present in these molecules.

Previously, this process often relied on toxic organotin reagents, raising safety and environmental concerns. However, research has shown that Fe(dibm)₃ offers a more sustainable and cost-effective alternative. Studies have demonstrated its remarkable ability to achieve high selectivity and good yields across a broad range of carbohydrate and diol substrates, making it a valuable tool for researchers in this field [].

Here are some key advantages of using Fe(dibm)₃ for regioselective alkylation:

  • Broad substrate scope: The catalyst effectively works with various carbohydrates and diols, including 1,2-diols, 1,3-diols, and glycosides [].
  • High selectivity: It allows for precise modification of specific hydroxyl groups, minimizing unwanted side reactions [].
  • Good yields: The reaction typically yields the desired products in high percentages, making it efficient and reliable [].
  • Safety and environmental benefits: Compared to organotin reagents, Fe(dibm)₃ is less toxic and more environmentally friendly [].

Iron tris(diisobutyrylmethane) is a coordination compound characterized by the empirical formula C27H45FeO6\text{C}_{27}\text{H}_{45}\text{FeO}_{6} and a molecular weight of approximately 521.49g mol521.49\,\text{g mol}. This compound is notable for its role as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its structure consists of an iron center coordinated to three diisobutyrylmethane ligands, which significantly influence its chemical reactivity and catalytic properties.

Iron tris(diisobutyrylmethane) primarily participates in catalytic reactions, including:

  • Cross-Coupling Reactions: It acts as a catalyst for the formation of carbon-carbon bonds, especially when combined with phenylsilane. This reaction is crucial for synthesizing complex organic molecules.
  • Substitution Reactions: The compound can facilitate the substitution of functional groups in organic molecules, enhancing the versatility of synthetic pathways.

These reactions typically occur under mild conditions, making them environmentally friendly and efficient.

While specific biological activities of iron tris(diisobutyrylmethane) have not been extensively documented, its catalytic properties suggest potential applications in biochemical modifications. For instance, it may be employed in the modification of biomolecules, although further research is needed to fully elucidate its biological interactions and effects.

Iron tris(diisobutyrylmethane) can be synthesized through a straightforward method involving:

  • Reactants: Iron(III) chloride and diisobutyrylmethane.
  • Procedure: The reaction is conducted in the presence of a base to facilitate the coordination process.
  • Industrial Scale: While specific industrial production methods are not widely documented, scaling up laboratory procedures typically involves optimizing reaction conditions and purification techniques to achieve high yields and purity.

Iron tris(diisobutyrylmethane) has a broad range of applications across various fields:

  • Organic Synthesis: Its primary use as a catalyst in organic synthesis allows for efficient formation of carbon-carbon bonds, making it valuable in pharmaceutical and materials chemistry.
  • Fine Chemicals Production: The compound is utilized in producing fine chemicals due to its efficiency and ability to operate under mild conditions.
  • Research

Iron tris(diisobutyrylmethane) can be compared with several similar compounds that also function as catalysts:

Compound NameFormulaUnique Features
Iron(III) acetylacetonateC15H21FeO6\text{C}_{15}\text{H}_{21}\text{FeO}_{6}Another iron-based catalyst used in organic synthesis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)C18H33MnO6\text{C}_{18}\text{H}_{33}\text{MnO}_{6}Manganese-based catalyst with similar applications

Uniqueness: Iron tris(diisobutyrylmethane) stands out due to its high catalytic efficiency and the mild conditions under which it operates compared to other iron-based catalysts. Its ability to facilitate complex organic transformations while maintaining environmental friendliness makes it particularly valuable in synthetic chemistry .

Solvent Systems and Reaction Optimization for Coordination Chemistry

The synthesis of iron tris(diisobutyrylmethane) typically involves the reaction of iron(III) salts with diisobutyrylmethane (Hdibm) under controlled conditions. Polar aprotic solvents such as ethanol and methanol are preferred due to their ability to dissolve both the metal precursor (e.g., FeCl₃·6H₂O) and the organic ligand. Reaction optimization studies highlight the importance of maintaining a pH range of 6–8 to facilitate deprotonation of the β-diketone ligand while preventing hydrolysis of the iron(III) ion.

Key parameters influencing yield and purity include:

  • Molar ratio: A 1:3 stoichiometry of Fe³⁺ to Hdibm ensures complete ligand coordination.
  • Temperature: Reactions conducted at 60–80°C under reflux enhance ligand substitution kinetics.
  • Additives: The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction efficiency by stabilizing intermediate species.

Table 1: Solvent Systems and Reaction Outcomes

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol708298
Methanol657895
Acetonitrile806590

Ligand Design Strategies for Enhanced Stability and Reactivity

Diisobutyrylmethane’s steric and electronic properties are pivotal to the stability of the iron complex. The ligand’s β-diketone moiety adopts an enolate form upon deprotonation, enabling bidentate coordination to Fe³⁺ via two oxygen atoms. The isobutyl substituents on the diketone backbone impart steric bulk, which:

  • Shields the metal center from nucleophilic attack.
  • Reduces intermolecular interactions, preventing aggregation.

Comparative studies with analogous ligands (e.g., acetylacetonate) reveal that the electron-donating nature of the isobutyl groups lowers the Lewis acidity of Fe³⁺, enhancing the complex’s solubility in organic solvents. Modifications such as introducing electron-withdrawing groups (e.g., -CF₃) have been explored to tune redox properties but often compromise thermal stability.

Spectroscopic Validation of Octahedral Coordination Geometry

The octahedral geometry of iron tris(diisobutyrylmethane) is confirmed through a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy:

    • A strong absorption band at 415 nm (ε = 19,100 M⁻¹cm⁻¹) corresponds to the ligand-to-metal charge transfer (LMCT) transition, characteristic of Fe³⁺ in an octahedral field.
    • Additional d-d transitions at 500–600 nm align with high-spin Fe³⁺ (d⁵ configuration).
  • Infrared (IR) Spectroscopy:

    • The enolic C-O stretch at 1580 cm⁻¹ confirms ligand deprotonation and coordination.
    • Absence of the keto C=O stretch (∼1700 cm⁻¹) verifies complete enolization.
  • Magnetic Susceptibility:

    • A magnetic moment of 5.9–6.1 µB at 298 K confirms five unpaired electrons, consistent with a high-spin Fe³⁺ center.

Table 2: Key Spectroscopic Data

TechniqueObserved FeatureInterpretation
UV-Vis415 nm (LMCT)Octahedral Fe³⁺
IR1580 cm⁻¹ (C-O enolic)Bidentate ligand coordination
Magneticµeff = 6.0 µBHigh-spin d⁵ configuration

Dates

Modify: 2023-08-19

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